C.I. Basic Violet 1, molybdatetungstatephosphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

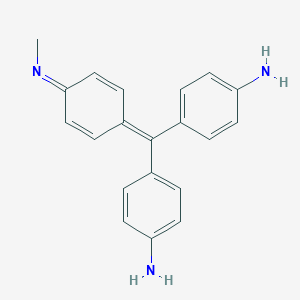

C.I. Basic Violet 1, molybdatetungstatephosphate: is a complex organic dye known for its vibrant bluish-violet color. It is commonly referred to as Pigment Violet 3 (PV3) and is used in various applications, including printing inks and educational materials . The compound’s molecular formula is C24 H28 N3 combined with phosphotungstomolybdic acid salt .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of C.I. Basic Violet 1, molybdatetungstatephosphate involves the reaction of benzenamine derivatives with phosphotungstomolybdic acid. The reaction conditions typically include controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under specific conditions to yield the final product. The process may include steps such as filtration, purification, and drying to obtain the pure dye .

化学反応の分析

Types of Reactions: C.I. Basic Violet 1, molybdatetungstatephosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the dye’s properties for specific applications .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride are often employed.

Substitution: Various nucleophiles can be used to substitute specific functional groups on the dye molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxidized derivatives of the dye .

科学的研究の応用

Chemistry: In chemistry, C.I. Basic Violet 1, molybdatetungstatephosphate is used as a pH indicator and in various analytical techniques such as Fourier transform infrared microspectroscopy (MFTIR) and x-ray fluorescence (XRF) .

Biology: The compound is used in biological staining to highlight specific structures in cells and tissues, aiding in microscopic analysis .

Medicine: In medicine, it is used in histological staining to differentiate between different types of cells and tissues, providing valuable insights for diagnostic purposes .

Industry: Industrially, the dye is used in printing inks, water-based flexographic printing inks, and offset printing inks. It is also used for coloring cultural and educational goods .

作用機序

The mechanism of action of C.I. Basic Violet 1, molybdatetungstatephosphate involves its interaction with specific molecular targets, leading to changes in color. The dye molecules absorb light at specific wavelengths, resulting in the characteristic bluish-violet color. The interaction with phosphotungstomolybdic acid enhances the dye’s stability and color properties .

類似化合物との比較

- Pigment Violet 3 (PV3)

- Triarylcarbonium

- Polycyclic compounds

Comparison: C.I. Basic Violet 1, molybdatetungstatephosphate stands out due to its unique combination with phosphotungstomolybdic acid, which enhances its stability and color properties compared to other similar compounds. This makes it particularly valuable in applications requiring long-lasting and vibrant colors .

生物活性

C.I. Basic Violet 1, also known as molybdatetungstatephosphate, is a synthetic dye that has garnered attention for its biological activity. This compound is primarily used in various applications, including textiles, biological staining, and as a colorant in cosmetics. Understanding its biological effects is crucial for assessing its safety and potential health risks.

- Chemical Name : Benzenamine, N,N-dimethyl-, oxidized, molybdatetungstatephosphate

- CAS Number : 1325-82-2

- Molecular Formula : C28H31N2O3 (for the basic structure)

- Molecular Weight : Approximately 617 g/mol

- Appearance : Blue light purple powder

- Solubility : Soluble in water and ethanol

Toxicological Profile

Research indicates that C.I. Basic Violet 1 exhibits several biological activities that may pose health risks:

- Carcinogenic Potential : Studies have linked Basic Violet 1 to an increased incidence of astrocytomas in laboratory animals, suggesting potential carcinogenic effects in humans . The Cosmetic Ingredient Review Expert Panel has expressed concerns regarding the safety of this dye in cosmetic formulations due to its carcinogenic potential and insufficient dermal absorption data .

- Dermal Absorption : The presence of quaternary ammonium ions in Basic Violet 1 suggests that its penetration across the epidermis is slow, which may reduce acute toxicity but raises concerns about long-term exposure effects .

Ecotoxicity

The environmental impact of C.I. Basic Violet 1 has been assessed through various studies:

- Low Ecological Risk : According to a draft screening assessment by the Canadian government, the ecological risk associated with Pigment Violet 1 (which includes C.I. Basic Violet 1) is considered low. The assessment evaluated exposure profiles and concluded there was minimal concern for ecological harm from this compound .

Case Study: Carcinogenicity in Laboratory Animals

A notable study investigated the carcinogenic effects of C.I. Basic Violet 1 on laboratory animals. The findings revealed:

- An increase in brain tumors (astrocytomas) among test subjects exposed to high concentrations of the dye.

- Observations of increased mortality rates and changes in organ weights and food consumption patterns .

Research on Dermal Safety

A comprehensive review highlighted the necessity for further dermal absorption studies to evaluate the safety of Basic Violet 1 in cosmetics. The lack of sufficient data on its absorption rates necessitates additional research to understand potential risks fully .

Comparative Analysis with Other Dyes

To contextualize the biological activity of C.I. Basic Violet 1, a comparison with other related dyes (Basic Violet 3 and Basic Red 29) is presented below:

| Dye Name | CAS Number | Carcinogenic Potential | Dermal Absorption Concerns | Ecotoxicity Risk |

|---|---|---|---|---|

| C.I. Basic Violet 1 | 1325-82-2 | Yes | High | Low |

| C.I. Basic Violet 3 | 8004-87-3 | Yes | Moderate | Low |

| C.I. Basic Red 29 | CAS RN 26694-69-9 | Low | Low | Low |

特性

IUPAC Name |

4-[(4-aminophenyl)-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3/c1-23-19-12-6-16(7-13-19)20(14-2-8-17(21)9-3-14)15-4-10-18(22)11-5-15/h2-13H,21-22H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDURZSYQTXVIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862637 |

Source

|

| Record name | 4,4'-{[4-(Methylimino)cyclohexa-2,5-dien-1-ylidene]methylene}dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1325-82-2 |

Source

|

| Record name | C.I. Pigment Violet 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001325822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。